molecular formula C20H23NSe B14196851 Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- CAS No. 831200-76-1

Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-

Katalognummer: B14196851
CAS-Nummer: 831200-76-1
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: JPRBLQYLSVXLBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- is a complex organic compound characterized by the presence of a benzenemethanamine core structure with a phenylseleno group attached to a cyclohexyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is safe and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylseleno group yields selenoxide derivatives, while reduction of the imine group results in the formation of secondary amines .

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can form covalent bonds with thiol groups in proteins, altering their function. Additionally, the compound can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the phenylseleno group in Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]- makes it unique among similar compounds.

Eigenschaften

CAS-Nummer

831200-76-1

Molekularformel

C20H23NSe

Molekulargewicht

356.4 g/mol

IUPAC-Name

N-benzyl-1-(1-phenylselanylcyclohexyl)methanimine

InChI

InChI=1S/C20H23NSe/c1-4-10-18(11-5-1)16-21-17-20(14-8-3-9-15-20)22-19-12-6-2-7-13-19/h1-2,4-7,10-13,17H,3,8-9,14-16H2

InChI-Schlüssel

JPRBLQYLSVXLBC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C=NCC2=CC=CC=C2)[Se]C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.